4-azido-1,2-dimethylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azido-1,2-dimethylbenzene is an organic compound with the molecular formula C8H9N3. It is a derivative of benzene, where the benzene ring is substituted with two methyl groups and an azido group. The presence of the azido group makes this compound highly reactive and useful in various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-azido-1,2-dimethylbenzene typically involves the azidation of 1,2-dimethylbenzene. One common method is the nucleophilic substitution reaction, where 1,2-dimethylbenzene is treated with sodium azide (NaN3) in the presence of a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions: 4-Azido-1,2-dimethylbenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming new C-N bonds.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Cycloaddition Reactions: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form triazoles.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide (NaN3) in DMF.
Reduction: Lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.
Cycloaddition: Alkynes in the presence of a copper catalyst.
Major Products:
Substitution: Formation of alkyl azides.
Reduction: Formation of primary amines.
Cycloaddition: Formation of triazoles.
Scientific Research Applications
4-Azido-1,2-dimethylbenzene has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various heterocycles and as a reagent in click chemistry.
Biology: Employed in bioorthogonal labeling and imaging techniques.
Medicine: Utilized in the development of pharmaceuticals and diagnostic agents.
Industry: Applied in the production of organic semiconductors and materials science.
Mechanism of Action
The mechanism of action of 4-azido-1,2-dimethylbenzene primarily involves its reactivity as an azide. The azido group can act as a nucleophile in substitution reactions or as a reactive intermediate in cycloaddition reactions. The compound’s reactivity is influenced by the electronic properties of the benzene ring and the substituents attached to it .
Comparison with Similar Compounds
4-Azido-1,2-dimethylbenzene can be compared with other azido-substituted benzene derivatives:
4-Azidobenzene: Lacks the methyl groups, making it less sterically hindered and potentially more reactive in certain reactions.
4-Azido-1,3-dimethylbenzene: Similar structure but with different positional isomerism, affecting its reactivity and applications.
4-Azido-1,4-dimethylbenzene: Another positional isomer with unique reactivity patterns.
The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical behavior and suitability for various applications .
Properties
IUPAC Name |
4-azido-1,2-dimethylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3/c1-6-3-4-8(10-11-9)5-7(6)2/h3-5H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKGBEJGOTXYPGV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N=[N+]=[N-])C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.